molecular formula C10H9NOS3 B3196750 2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one CAS No. 1000932-25-1

2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B3196750
CAS No.: 1000932-25-1
M. Wt: 255.4 g/mol
InChI Key: VDWGCRBGGHJQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one is a heterocyclic compound that features both thiazole and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to participate in various chemical reactions, making it a valuable entity in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with thiophene-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted thiazole and thiophene derivatives.

Scientific Research Applications

2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole: Known for its flavor and fragrance properties.

    Thiophene-2-carbaldehyde: Used in the synthesis of various heterocyclic compounds.

    5-Methyl-1,3-thiazol-2-amine: A precursor in the synthesis of thiazole derivatives.

Uniqueness

2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one stands out due to its combined thiazole and thiophene rings, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]-1-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS3/c1-7-5-11-10(15-7)14-6-8(12)9-3-2-4-13-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWGCRBGGHJQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)SCC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221212
Record name 2-[(5-Methyl-2-thiazolyl)thio]-1-(2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-25-1
Record name 2-[(5-Methyl-2-thiazolyl)thio]-1-(2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Methyl-2-thiazolyl)thio]-1-(2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one
Reactant of Route 6
2-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(thiophen-2-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.